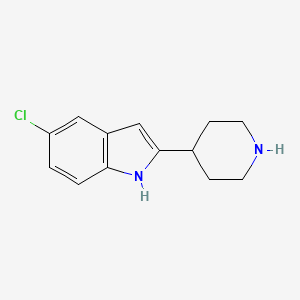

5-chloro-2-(piperidin-4-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-piperidin-4-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCORCOHPKCEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=C(N2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291988 | |

| Record name | 5-Chloro-2-(4-piperidinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200714-52-9 | |

| Record name | 5-Chloro-2-(4-piperidinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200714-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(4-piperidinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for 5 Chloro 2 Piperidin 4 Yl 1h Indole and Analogues

Synthetic Routes for the Indole (B1671886) Core Bearing Halogenation at Position 5

The construction of the indole nucleus is a well-established field in organic chemistry, with several named reactions providing reliable pathways to this essential heterocycle. For the synthesis of 5-chloro-1H-indole, these classical methods can be adapted by using appropriately substituted starting materials.

The Fischer indole synthesis remains one of the most widely used and versatile methods. wikipedia.orgbyjus.comnumberanalytics.com It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To obtain the 5-chloroindole (B142107) core, the reaction starts with 4-chlorophenylhydrazine (B93024) and a suitable carbonyl compound. The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. byjus.com A key step is the irreversible mdpi.commdpi.com-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a new carbon-carbon bond. nih.gov Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. byjus.com A variety of Brønsted and Lewis acids can be used to catalyze the reaction. wikipedia.orgnih.gov

The Reissert indole synthesis offers an alternative route, starting from an ortho-nitrotoluene derivative. wikipedia.org The synthesis begins with the condensation of 4-chloro-2-nitrotoluene (B43163) with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate, to form the indole-2-carboxylic acid, which can then be decarboxylated upon heating to yield 5-chloroindole. wikipedia.orgresearchgate.net

Another notable method is the Gassman indole synthesis , a one-pot reaction that produces 3-thioalkyl-substituted indoles. wikipedia.orgsynarchive.comresearchgate.net The process starts with the N-chlorination of an aniline (B41778) (e.g., 4-chloroaniline) using an agent like tert-butyl hypochlorite. wikipedia.org This is followed by the addition of a ketone bearing a thioether substituent at the alpha-position, forming a sulfonium (B1226848) ion. wikipedia.orgsynarchive.com A base-induced mdpi.comjournals.co.za-sigmatropic rearrangement and subsequent condensation yield the 3-thiomethylindole. wikipedia.org The thioether group can be readily removed by treatment with Raney nickel to afford the final indole product. wikipedia.orgexpertsmind.com

| Synthetic Method | Key Starting Materials | Key Reaction Steps | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | 4-Chlorophenylhydrazine, Aldehyde/Ketone | Hydrazone formation, mdpi.commdpi.com-sigmatropic rearrangement, Cyclization | High versatility, widely applicable, one-pot variations available byjus.com | Requires specific hydrazines, harsh acidic conditions may be needed nih.gov |

| Reissert Indole Synthesis | 4-Chloro-2-nitrotoluene, Diethyl oxalate | Condensation, Reductive cyclization, Decarboxylation | Good for 2-carboxyindole derivatives wikipedia.org | Multi-step process, requires specific ortho-nitrotoluene researchgate.net |

| Gassman Indole Synthesis | 4-Chloroaniline, α-Thio-ketone | N-chlorination, Sulfonium ylide formation, mdpi.comjournals.co.za-sigmatropic rearrangement | One-pot reaction, mild conditions for key rearrangement wikipedia.org | Initially yields a 3-thioalkylindole requiring subsequent removal wikipedia.orgresearchgate.net |

Strategies for Introducing and Modifying the Piperidine (B6355638) Moiety at Indole Position 2

Attaching a piperidine ring to the C2 position of the indole core is a critical step in synthesizing the target compound. The choice of strategy often depends on whether the indole ring is formed with the piperidine precursor already in place or if the piperidine is added to a pre-formed indole.

The most direct approach for constructing the 5-chloro-2-(piperidin-4-yl)-1H-indole scaffold is through the Fischer indole synthesis . nih.govjapsonline.com This method integrates the formation of the indole ring and the introduction of the piperidine substituent into a single synthetic sequence. The reaction employs 4-chlorophenylhydrazine and an N-protected piperidin-4-one (e.g., N-Boc-4-piperidone or N-benzyl-4-piperidone) as the carbonyl component. byjus.com

The process begins with the condensation of the two starting materials to form the corresponding phenylhydrazone. Under acidic catalysis, this intermediate undergoes the characteristic mdpi.commdpi.com-sigmatropic rearrangement, cyclization, and aromatization to directly yield the N-protected this compound. wikipedia.orgnih.gov The protecting group on the piperidine nitrogen (e.g., Boc or Benzyl) is crucial for preventing unwanted side reactions and can be easily removed in a subsequent step to provide the final compound.

Alternative strategies generally involve the functionalization of a pre-existing 5-chloroindole ring. While the C3 position of indole is typically more reactive towards electrophilic substitution, C2 functionalization can be achieved through directed metalation or cross-coupling reactions. japsonline.com For instance, a 5-chloro-2-haloindole could theoretically be coupled with a suitable piperidine-based organometallic reagent (e.g., an organozinc or organoboron compound) via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. However, these multi-step approaches are often less efficient than the convergent Fischer synthesis for this specific target. Another possibility involves the 1,2-migration of a substituent from the C3 to the C2 position under strong acid conditions, such as with triflic acid, though this is less common for complex substituents. nih.gov

Methods for Diversification of the Piperidine Ring: N-Substitutions and Ring Functionalization

Once the this compound scaffold is assembled, the piperidine ring offers numerous handles for chemical diversification, allowing for the synthesis of a library of analogues.

N-Substitution: The secondary amine of the piperidine ring is the most common site for modification.

Reductive Amination: This is a powerful and widely used method for introducing a variety of substituents onto the piperidine nitrogen. nih.gov The reaction involves treating the parent indole-piperidine compound with an aldehyde or ketone in the presence of a reducing agent. This forms an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. This two-step, one-pot procedure is highly efficient for creating N-alkyl, N-benzyl, and N-heteroarylmethyl derivatives.

N-Alkylation: Direct alkylation with alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base is a straightforward method for introducing simple alkyl groups.

N-Acylation and N-Sulfonylation: The piperidine nitrogen can be readily acylated with acyl chlorides or acid anhydrides, or sulfonated with sulfonyl chlorides, to form amides and sulfonamides, respectively.

Ring Functionalization: Modifying the carbon skeleton of the piperidine ring is more complex but provides access to a broader range of structural diversity.

Aza-Michael Addition: Intramolecular aza-Michael reactions are a key strategy for constructing substituted piperidines from acyclic precursors. nih.gov For pre-formed piperidine rings, intermolecular aza-Michael additions can be employed, where the piperidine nitrogen acts as a nucleophile, adding to an activated alkene (a Michael acceptor) to introduce functionalized side chains. ntu.edu.sgresearchgate.netresearchgate.net This method is particularly useful for adding ester, nitrile, or ketone functionalities.

| Modification Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Piperidine Nitrogen | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl, N-Benzyl |

| Piperidine Nitrogen | N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl |

| Piperidine Nitrogen | N-Acylation | Acyl Chloride / Anhydride, Base | N-Amide |

| Piperidine Nitrogen | Aza-Michael Addition | α,β-Unsaturated Carbonyl/Nitrile | N-Functionalized Alkyl Chain |

Exploration of Novel Synthetic Approaches for Complex Indole-Piperidine Conjugates

Modern synthetic chemistry increasingly relies on strategies that build molecular complexity rapidly and efficiently. Multicomponent reactions (MCRs) and domino reaction cascades are at the forefront of this effort, providing powerful tools for assembling intricate structures like indole-piperidine conjugates in a single pot. nih.govrsc.orgresearchgate.net

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. acs.orgnih.gov By choosing reactants that contain indole or piperidine motifs, complex peptide-like structures tethering the two heterocycles can be assembled. For instance, using an indole-N-carboxylic acid, an amine, an aldehyde, and an isocyanide can generate diverse indole carboxamide amino amides in one step. acs.orgrsc.orgresearchgate.net This approach allows for the modular assembly of diverse libraries by simply varying the four starting components. rsc.org

The Pictet-Spengler reaction is another powerful tool, classically used for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines. wikipedia.orgresearchgate.net The reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnih.gov This reaction can be integrated into domino sequences. For example, a Pictet-Spengler reaction could be combined with other transformations, such as Michael additions or Ugi reactions, to construct polycyclic indole alkaloids and related complex structures in a highly convergent manner. mdpi.comresearchgate.netthieme-connect.com These MCR-based strategies offer significant advantages in terms of step economy and efficiency for creating novel and complex indole-piperidine conjugates. rsc.org

Analytical Characterization Methods for Structural Elucidation within Academic Research Contexts

The unambiguous structural confirmation of synthesized compounds like this compound and its analogues is critical. A combination of spectroscopic and spectrometric techniques is routinely employed for this purpose in academic research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the molecular structure in solution.

¹H NMR: Provides information on the chemical environment of protons. For this scaffold, one would expect to see characteristic signals for the indole ring protons (typically in the aromatic region, ~7.0-8.0 ppm), the indole N-H proton (often a broad singlet at >8.0 ppm), and the piperidine ring protons (in the aliphatic region, ~1.5-3.5 ppm). youtube.commdpi.com Coupling constants between adjacent protons help establish connectivity.

¹³C NMR: Reveals the number and types of carbon atoms. The spectrum would show distinct signals for the aromatic carbons of the indole ring (~100-140 ppm), the C2 carbon of the indole linked to the piperidine, and the aliphatic carbons of the piperidine ring. journals.co.zanih.govresearcher.life Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR: Experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are essential for unequivocally assigning all proton and carbon signals and confirming the precise connectivity between the indole and piperidine rings. clockss.orgdoi.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting fragments. nih.govscielo.br The fragmentation pattern provides valuable structural information, helping to confirm the presence of the 5-chloroindole and piperidine substructures. researchgate.netnih.govacs.org

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, offering absolute proof of structure.

Elucidating Structure Activity Relationships Sar of 5 Chloro 2 Piperidin 4 Yl 1h Indole Analogues

Influence of Substitutions on the Indole (B1671886) Ring System

The indole nucleus is a privileged scaffold in drug discovery, and its substitution pattern profoundly influences ligand-target interactions. researchgate.netchula.ac.th Modifications on the indole ring of 5-chloro-2-(piperidin-4-yl)-1H-indole analogues can modulate electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby altering biological activity.

Role of Electronegative Groups at the C5-Position (e.g., Chlorine) on Ligand-Target Interactions

The C5 position of the indole ring is a critical site for modification. The presence of an electronegative group, such as the chlorine atom in the parent compound, significantly impacts the electronic distribution of the entire indole system. This can have a profound effect on how the ligand interacts with its biological target.

Research on various indole derivatives has shown that electron-withdrawing groups at the C5 position can lead to distinct binding profiles. For instance, in a series of indol-3-ylglyoxylyl amino acid derivatives targeting the benzodiazepine (B76468) receptor (BzR), compounds with a 5-Cl or 5-NO2 substituent were considered a different "family" of ligands compared to those with hydrogen at the C5 position. nih.gov This suggests that these electronegative groups guide the molecule into a different binding orientation within the receptor pocket. The binding model for 5-Cl indoles involves the fused benzene (B151609) ring of the indole filling a specific lipophilic pocket (LDi), an interaction not observed for 5-H indoles. nih.gov

The electronic effect of the C5-substituent is paramount. While electron-donating groups can enhance the nucleophilicity of the indole ring, electron-withdrawing groups like chlorine decrease it. rsc.org This modulation of electron density can affect key interactions, such as hydrogen bonding involving the indole N-H group, which is often a crucial hydrogen bond donor in ligand-receptor complexes. nih.gov The presence of a halogen at C5 can also introduce the possibility of halogen bonding, a specific type of non-covalent interaction with a nucleophilic site on the target protein, further anchoring the ligand.

The following table summarizes the influence of different substituents at the C5-position on the binding affinity of certain indole derivatives for the Benzodiazepine Receptor (BzR).

| C5-Substituent (R) | Binding Affinity (Ki) | Ligand "Family" Classification |

| H | Micromolar Range | 5-H Indoles |

| Cl | Micromolar Range | 5-Cl/NO2 Indoles |

| NO2 | > 10 µM (Decreased Affinity) | 5-Cl/NO2 Indoles |

| OCH3 | Micromolar Range | Not specified |

| Br | Micromolar Range | Not specified |

| Data synthesized from studies on N-(indol-3-ylglyoxylyl)amino acid derivatives. nih.gov |

Impact of Substituents at the C2- and C3-Positions on Biological Activity Profiles

The C2 and C3 positions of the indole ring are pivotal for determining the biological activity and selectivity of its derivatives. Functionalizing these positions can lead to significant changes in the pharmacological profile. nih.gov

Studies directly comparing 2-substituted versus 3-substituted N-piperidinyl indoles have revealed that this seemingly minor positional isomerization can switch the intrinsic activity and receptor selectivity of the compounds. nih.gov For example, a series of 2-substituted N-piperidinyl indoles demonstrated significantly enhanced binding affinity at the mu-opioid receptor (MOP) compared to their 3-substituted regioisomers. nih.gov In contrast, the 3-substituted analogues often show higher selectivity for the nociceptin (B549756) opioid receptor (NOP).

The nature of the substituent at these positions is also critical. For instance, within the 2-substituted series, compounds with aminomethyl or specific amide functionalities displayed subnanomolar affinity for the MOP receptor. nih.gov The C3 position is also a common point for modification, with many C3-substituted indole analogues showing efficacy as anticancer, antimicrobial, and antioxidant agents. nih.gov The dimethylamine (B145610) group of the natural alkaloid gramine, which is located at the C3 position, is frequently used as a starting point for synthesizing more complex structures. nih.gov The oxidative activation of the C2-C3 π bond is a synthetic strategy that highlights the reactivity of this part of the indole, allowing for the creation of complex indolines with diverse biological activities. rsc.org

This demonstrates that both the position (C2 vs. C3) and the chemical nature of the substituent are key determinants of the resulting biological activity profile.

Conformational and Electronic Effects of the Piperidine (B6355638) Substituent

Significance of the Piperidine Attachment Position on the Indole Ring

As highlighted previously, the point of attachment of the piperidine ring to the indole nucleus—whether at the C2 or C3 position—has a dramatic impact on pharmacology. A comparative study on N-piperidinyl indoles targeting opioid receptors provides a clear illustration of this principle. nih.gov

2-Substituted Analogues : These compounds, including the parent scaffold of this article, generally exhibit higher binding affinity at the mu-opioid (MOP) and often the delta-opioid (DOP) and kappa-opioid (KOP) receptors compared to their 3-substituted counterparts. nih.gov Molecular docking studies suggest that the 2-substituted indoles can adopt a binding pose that allows for more favorable interactions within the MOP receptor's binding pocket.

3-Substituted Analogues : These regioisomers tend to show greater selectivity for the nociceptin opioid (NOP) receptor over other opioid receptor subtypes. nih.gov The different spatial arrangement of the piperidine ring relative to the indole core in the 3-substituted isomers likely facilitates optimal interactions with the unique architecture of the NOP receptor binding site.

The table below compares the receptor binding affinities of a 2-substituted N-piperidinyl indole with its 3-substituted analogue, demonstrating the significance of the attachment position.

| Compound | Attachment Position | NOP Binding Affinity (Ki, nM) | MOP Binding Affinity (Ki, nM) |

| 2-Aminomethyl-piperidinyl indole (10) | C2 | 0.23 | 0.81 |

| 3-Aminomethyl-piperidinyl indole | C3 | 0.17 | 102 |

| Data from a study on N-piperidinyl indoles. nih.gov |

Analysis of N-Substitutions on the Piperidine Ring and Their Pharmacological Consequences

Modification of the piperidine nitrogen atom is a common strategy to fine-tune the pharmacological properties of piperidine-containing compounds. These N-substitutions can alter the molecule's basicity (pKa), lipophilicity, and steric profile, thereby influencing receptor affinity, selectivity, and pharmacokinetic parameters.

In related series of molecules, N-substitution on a piperazine (B1678402) (a closely related six-membered heterocycle) ring attached to an indole scaffold was shown to be well-tolerated and could modulate affinity and selectivity for dopamine (B1211576) D2 and D3 receptors. nih.gov For example, linking different heterocyclic moieties to the piperazine nitrogen via amide or methylene (B1212753) linkers resulted in compounds with high affinity and selectivity for the D3 receptor. nih.gov

Similarly, in a series of piperine (B192125) derivatives, which contain a piperidine ring, substitutions on the ring were found to be critical for monoamine oxidase (MAO) inhibitory activity. nih.gov For instance, a para-hydroxy substitution on a piperidine ring led to maximal inhibitory activity for both MAO-A and MAO-B, suggesting that the substituent can form key interactions in the enzyme's active site. nih.gov The introduction of small amino functional groups in place of the piperidine ring also yielded compounds with high activity for MAO-B inhibition. nih.gov These findings underscore the principle that the substituent on the piperidine nitrogen can act as a key pharmacophoric element, directly participating in ligand-target binding.

Stereochemical Considerations and Their Relevance to Biological Activity (if applicable to analogues)

Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target, which is inherently chiral. For analogues of this compound, the introduction of chiral centers, particularly on the piperidine ring, can lead to enantiomers or diastereomers with significantly different biological activities.

Studies on related piperidin-4-one derivatives have demonstrated the importance of stereochemical effects on antibacterial, antifungal, and anthelmintic activities. nih.gov The specific spatial orientation of substituents on the piperidine ring, dictated by its stereochemistry, determines the precise fit and interaction with the target. In another example, the enantiomers of a potent aminotetralin arylpiperazine compound exhibited differential activity, with the (-)-enantiomer displaying higher affinity at both D2 and D3 dopamine receptors compared to its (+)-enantiomer. nih.gov

Although the parent compound this compound is achiral, any substitution on the piperidine ring at positions other than C4, or on a substituent at C4, could create a chiral center. For instance, introducing a methyl group at the C3 position of the piperidine ring would result in stereoisomers. It is highly probable that these isomers would exhibit different pharmacological profiles due to the distinct three-dimensional arrangements of their atoms, leading to one isomer having a more complementary fit to the receptor binding site than the other. The conformational preference of the piperidine ring, which typically adopts a chair conformation, further influences the axial or equatorial orientation of substituents, impacting biological activity. wikipedia.org

Computational Chemistry and Molecular Modeling Studies of 5 Chloro 2 Piperidin 4 Yl 1h Indole

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. nih.govmdpi.com This method is instrumental in drug design for screening virtual libraries of compounds and for understanding the binding mechanisms of potential drugs. nih.gov For 5-chloro-2-(piperidin-4-yl)-1H-indole, docking simulations would involve placing the molecule into the active site of a specific target protein to evaluate its binding affinity and interaction patterns.

Detailed research findings from studies on similar piperidine (B6355638) and indole (B1671886) derivatives show that these scaffolds frequently interact with target proteins through a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov The docking score, typically expressed in kcal/mol, quantifies the binding affinity, with a more negative value indicating a stronger interaction. Analysis of the docked pose reveals key amino acid residues in the protein's active site that are crucial for binding. For instance, studies on other 3-chloro-diarylpiperidin-4-ones have identified specific hydrogen bonds and van der Waals interactions that contribute to the stability of the ligand-protein complex. nih.gov

While specific docking studies for this compound are not detailed in the available literature, the following table illustrates the typical data generated from such a simulation.

Interactive Data Table: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -9.5 | Lys72, Glu91 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic | ||

| MAO-B | -8.8 | Tyr435, Gln206 | Hydrogen Bond, π-π Stacking |

| Ile199, Cys172 | Hydrophobic | ||

| EGFR | -10.2 | Met793, Asp855 | Hydrogen Bond |

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of a molecule. ijesit.comresearchgate.net These methods provide fundamental insights into a compound's properties. One of the key applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. ijesit.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and prone to chemical reactions. scispace.com These calculations can help predict how this compound might behave in a biological system.

Interactive Data Table: Representative Quantum Chemical Parameters

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.87 | Electron-donating capability |

| ELUMO | -1.25 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.62 | High chemical stability |

| Ionization Potential (I) | 5.87 | Energy required to remove an electron |

| Electron Affinity (A) | 1.25 | Energy released upon gaining an electron |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. scienceopen.com In drug discovery, MD simulations are essential for understanding the stability of a ligand-protein complex, observing conformational changes in both the ligand and the protein, and analyzing the dynamics of their interaction in a simulated physiological environment. scienceopen.comresearchgate.net

Starting from a docked pose obtained from molecular docking, an MD simulation can verify the stability of the predicted binding mode. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests that the complex is stable. scienceopen.com The Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein. These simulations provide a more dynamic and realistic picture of the binding event than static docking models.

Interactive Data Table: Typical MD Simulation Analysis Parameters

| Parameter | Description | Typical Value for Stable Complex |

|---|---|---|

| RMSD (Protein) | Measures the average deviation of the protein backbone from its initial position. | < 3 Å |

| RMSD (Ligand) | Measures the average deviation of the ligand from its initial position within the binding site. | < 2 Å |

| RMSF | Measures the fluctuation of individual amino acid residues around their average position. | Varies; higher values in loops, lower in stable secondary structures. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure over time. | Stable, with minimal fluctuation. |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-binding site of a protein (structure-based). nih.gov This model serves as a 3D query to screen large chemical databases for novel compounds that match the required features, a process known as virtual screening. nih.govijper.org

For a compound like this compound, a pharmacophore model might include features such as hydrogen bond donors (from the indole N-H and piperidine N-H), hydrogen bond acceptors, a hydrophobic aromatic ring (the chlorobenzyl group), and a positive ionizable feature (the piperidine nitrogen). This model could then be used to search for other molecules with a similar spatial arrangement of these features, potentially leading to the discovery of new and diverse chemical scaffolds with similar biological activity. nih.govresearchgate.net

Interactive Data Table: Potential Pharmacophore Features for an Indole-Piperidine Scaffold

| Pharmacophore Feature | Potential Origin in this compound |

|---|---|

| Aromatic Ring (AR) | Indole ring system, chloro-substituted benzene (B151609) ring |

| Hydrogen Bond Donor (HBD) | N-H group of the indole, N-H group of the piperidine |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom in the indole or piperidine ring |

| Hydrophobic (HY) | The entire chloro-indole scaffold |

In silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing late-stage failures. researchgate.netrsc.org Various software and web servers can predict a wide range of ADME properties based on a molecule's structure. researchgate.netmdpi.com

Interactive Data Table: Predicted ADME Properties

| Property | Predicted Value | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May be suitable for CNS targets. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Lipinski's Rule of Five Violations | 0 | Good drug-like properties. |

Future Research Directions and Therapeutic Potential of 5 Chloro 2 Piperidin 4 Yl 1h Indole Derivatives

Exploration of Novel Biological Targets and Polypharmacology

The versatility of the indole-piperidine scaffold is a key driver for future investigations into novel biological targets and polypharmacology—the ability of a single compound to interact with multiple targets. This multi-targeting capability is particularly advantageous for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov

Derivatives of 5-chloro-indole have already shown activity against a diverse set of targets beyond their initial scope. Research has identified compounds with potent inhibitory effects on crucial pathways in oncology, such as Epidermal Growth Factor Receptor (EGFR) and its mutations (EGFRWT/EGFRT790M), BRAFV600E, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govrsc.org In the realm of metabolic diseases, analogues have been developed as agonists for G-protein-coupled receptor 119 (GPR119), a promising target for type 2 diabetes. nih.govresearchgate.net

Further research is expanding into neurodegenerative diseases, with indole (B1671886) derivatives being investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to Alzheimer's disease pathology. nih.gov The scaffold's reach extends to infectious diseases, with some derivatives showing inhibition of HIV-1 Tat-mediated viral transcription, and to inflammatory conditions, through antagonism of the histamine (B1213489) H4 receptor. nih.gov The broad spectrum of activity highlights the potential for developing single chemical entities that can modulate multiple disease pathways simultaneously.

| Therapeutic Area | Biological Target | Derivative Scaffold |

|---|---|---|

| Oncology | EGFRWT/EGFRT790M, BRAFV600E | 5-chloro-indole-2-carboxylate |

| Oncology | VEGFR-2 | 5-chloro-pyrimido[4,5-b]indole |

| Metabolic Disease | GPR119 Agonist | Pyridone-based analogue |

| Neurodegeneration | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Azepino[4,3-b]indole derivative |

| Inflammation | Histamine H4 Receptor Antagonist | 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine |

| Infectious Disease | HIV-1 Tat | Indole-1,3,4-oxadiazol-2-thiol derivative |

Development of Next-Generation Analogues with Improved Potency and Selectivity

A primary focus of ongoing research is the rational design of next-generation analogues with enhanced potency and selectivity. By employing strategies like structure-based drug design (SBDD), medicinal chemists can make precise structural modifications to the 5-chloro-2-(piperidin-4-yl)-1H-indole core to optimize its interaction with a specific biological target. nih.gov

One successful approach has been the development of 5-chloro-indole-2-carboxylate derivatives as anticancer agents. Through systematic modifications, researchers identified that an m-piperidinyl substitution on the phenethylamino side chain (Compound 3e ) resulted in the most potent inhibitor of EGFR, with an IC50 value of 68 nM. mdpi.com This was 1.2-fold more potent than the reference drug erlotinib (B232). mdpi.com Furthermore, this optimization yielded compounds with an 8-fold greater selectivity for the mutant EGFRT790M protein over the wild-type, a critical feature for reducing side effects. mdpi.com

Similarly, in the pursuit of new treatments for type 2 diabetes, a series of pyridone-containing GPR119 agonists were optimized, leading to the discovery of BMS-903452. This compound emerged as a potent and selective clinical candidate, demonstrating efficacy in both acute and chronic rodent models of diabetes. nih.gov Such studies underscore the potential for refining the indole-piperidine scaffold to create highly effective and target-specific therapeutic agents. nih.gov

| Compound Series | Lead Compound | Target | Potency (IC50/EC50) | Key Finding |

|---|---|---|---|---|

| 5-chloro-indole-2-carboxylates | Compound 3e (m-piperidinyl derivative) | EGFR | 68 nM | 1.2-fold more potent than erlotinib and 8-fold selective for EGFRT790M. mdpi.com |

| Indole-2-carboxamides | Compound 5f (p-2-methyl pyrrolidin-1-yl) | Antiproliferative (Cancer) | GI50 = 29 nM | Outperformed reference drug erlotinib (GI50 = 33 nM). nih.gov |

| Pyridone-based GPR119 Agonists | BMS-903452 | GPR119 | Potent and Selective | Efficacious in in vivo models of diabetes. nih.gov |

Investigation into Synergistic Effects with Existing Therapeutic Agents

Combining therapeutic agents to achieve a synergistic effect—where the combined impact is greater than the sum of individual effects—is a powerful strategy in modern medicine, particularly in oncology and neurodegeneration. hilarispublisher.com Future research will increasingly investigate the potential of this compound derivatives in combination therapies.

This approach can enhance efficacy, overcome drug resistance, and potentially lower the required doses of conventional drugs, thereby reducing toxicity. For instance, the indole-based drug sunitinib (B231) has shown a synergistic effect when combined with the EGFR inhibitor erlotinib for treating non-small cell lung cancer in preclinical models. rsc.org Similarly, indole-based alkaloids like vinorelbine (B1196246) are already used in combination chemotherapy regimens. nih.gov

In the context of neurodegenerative diseases, combining indole-based compounds with existing treatments is also a promising avenue. hilarispublisher.com Memantine, which has an indole-like structure, is administered with acetylcholinesterase inhibitors, resulting in improved outcomes for Alzheimer's patients without increasing adverse effects. nih.gov The future for GPR119 agonists, which can be derived from the indole-piperidine scaffold, may also lie in combination therapy with other treatments for type 2 diabetes. researchgate.net These examples provide a strong rationale for systematically exploring the synergistic potential of novel 5-chloro-indole-piperidine derivatives with established therapeutic agents.

Advancements in Synthesis for Scalable and Sustainable Production

For any promising drug candidate to move from the laboratory to the clinic, the development of a scalable, efficient, and sustainable synthetic process is essential. Future research in this area will focus on moving beyond traditional, multi-step syntheses that may be costly and generate significant waste.

Modern synthetic methodologies are being developed to streamline the production of functionalized indoles and piperidines. mdpi.com For the indole core, efficient methods like the Fischer indole synthesis using zinc organometallics and microwave irradiation are being employed. organic-chemistry.org This approach tolerates a wide range of functional groups, is scalable, and significantly reduces reaction times. organic-chemistry.org Another promising strategy is the modified Leimgruber-Batcho indole synthesis, which has been specifically designed for plant-scale production in multi-kilogram quantities. mdpi.comdntb.gov.ua

For the piperidine (B6355638) fragment, advancements include heterogeneous catalysis using novel cobalt or ruthenium catalysts for the hydrogenation of pyridine (B92270) precursors in more environmentally friendly solvents like water. nih.gov Cascade reactions, which form multiple chemical bonds in a single sequence, are also being explored to increase efficiency. rsc.org The goal is to develop robust and cost-effective synthetic routes that can support both late-stage clinical trials and eventual commercial production, while adhering to the principles of green chemistry. rsc.org

Design of Targeted Delivery Systems for Indole-Piperidine Scaffolds

Optimizing the therapeutic potential of this compound derivatives also involves ensuring the drug can reach its intended target in the body effectively. The design of targeted delivery systems is a critical area of future research aimed at improving the bioavailability, stability, and therapeutic index of these compounds. nih.govnih.gov

Nanotechnology-based formulations, such as nanoparticles and liposomes, offer a promising approach. hilarispublisher.com These nanocarriers can protect the drug from premature degradation, enhance its solubility, extend its circulation time in the bloodstream, and facilitate its transport across biological barriers like the blood-brain barrier. mdpi.com For indole-based anticancer agents, nanotechnology delivery systems are already being developed to direct the drug specifically to tumor sites, which can increase efficacy while reducing systemic toxicity. nih.gov

Another strategy involves creating inorganic-based drug delivery systems, such as layered double hydroxide (B78521) nanohybrids, which can host indole-based molecules and allow for their controlled and sustained release over time. researchgate.net Research into polymeric films containing piperidine-based compounds is also underway to create systems for the controlled release of therapeutic molecules directly at the site of tissue interaction. nih.gov These advanced delivery systems will be instrumental in translating the pharmacological potential of indole-piperidine scaffolds into effective clinical therapies. hilarispublisher.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-chloro-2-(piperidin-4-yl)-1H-indole?

- Answer: A key approach involves functionalizing the indole core via tosylation. For example, 5-chloroindole derivatives can be synthesized by deprotonating indole with sodium hydride, followed by reaction with sulfonyl chlorides (e.g., tosyl chloride) to introduce substituents at the 1-position . Additionally, Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) in PEG-400/DMF mixtures has been used for similar indole-triazole hybrids, though yields may require optimization (e.g., 42% yield reported for analogous reactions) . Multi-step routes may involve piperidine coupling via Suzuki-Miyaura cross-coupling, as seen in chloro-indole biphenyl derivatives .

Q. What analytical techniques are critical for characterizing this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR (if applicable) confirm structural integrity and substituent positions .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity .

- X-ray Crystallography: Resolves stereochemical ambiguities; used in related 5-chloroindole derivatives to confirm sulfonyl group orientation .

- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity .

Q. What are the recommended storage conditions for this compound?

- Answer: Store at 2–8°C in airtight, light-protected containers to prevent degradation. Similar indole derivatives (e.g., bisindolylmaleimides) are sensitive to moisture and require desiccants .

Advanced Research Questions

Q. How can synthetic yields be improved for multi-step routes involving piperidine-indole hybrids?

- Answer:

- Catalyst Optimization: Use Pd-based catalysts for cross-coupling steps, as seen in Suzuki reactions for chloro-indole biphenyls .

- Purification Strategies: Employ gradient column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate intermediates .

- Reaction Solvents: Polar aprotic solvents (e.g., DMF) enhance solubility of indole intermediates, while PEG-400 improves reaction efficiency in click chemistry .

Q. What computational tools are suitable for predicting the binding affinity of this compound to biological targets?

- Answer:

- Molecular Docking: Software like Molecular Operating Environment (MOE) models interactions with enzymes (e.g., kinases or HDACs) .

- Protein Data Bank (PDB): Reference structures (e.g., Flt3 or Akt kinases) to identify binding pockets for indole-piperidine hybrids .

- QSAR Models: Correlate substituent effects (e.g., chloro and piperidine groups) with activity using datasets from related inhibitors .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

- Answer:

- Cross-Validation: Compare NMR chemical shifts with X-ray-derived torsion angles to confirm substituent conformations .

- Dynamic NMR Studies: Assess rotational barriers of piperidine or sulfonyl groups at varying temperatures .

- DFT Calculations: Predict optimized geometries and compare with experimental data to identify discrepancies .

Q. What strategies mitigate solubility challenges during biological assays?

- Answer:

- Co-solvents: Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in assay buffers .

- Prodrug Design: Introduce hydrophilic groups (e.g., carboxylates) transiently, as seen in indole-acetylated derivatives .

- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.